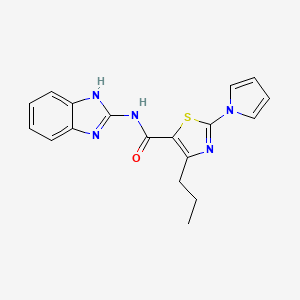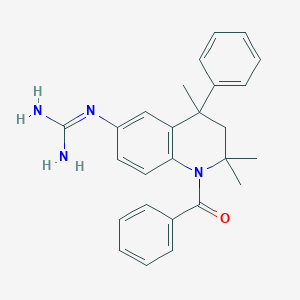
N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine is a complex organic compound characterized by its unique structure, which includes a quinoline core, benzoyl group, and guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Guanidination: The final step involves the reaction of the benzoylated quinoline with a guanidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzyl-substituted quinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The guanidine moiety is particularly interesting for its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the quinoline core is significant due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are well-known for their antimalarial properties.
Benzoyl Derivatives: Benzoyl peroxide is a common benzoyl derivative used in acne treatment.
Guanidine Derivatives: Compounds like metformin, which contains a guanidine moiety, are widely used in diabetes treatment.
Uniqueness
N-(1-Benzoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinyl)guanidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the quinoline core and the guanidine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N4O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)guanidine |
InChI |
InChI=1S/C26H28N4O/c1-25(2)17-26(3,19-12-8-5-9-13-19)21-16-20(29-24(27)28)14-15-22(21)30(25)23(31)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H4,27,28,29) |
InChI Key |
APSUVAICZHTEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


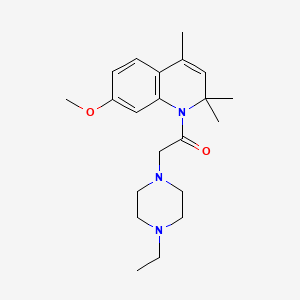
![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11025751.png)
![N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide](/img/structure/B11025753.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11025759.png)
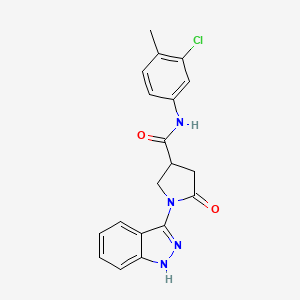
![2-methyl-N-(4-methylphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025769.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11025782.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11025790.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11025796.png)
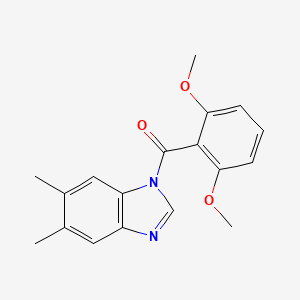
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11025805.png)
![N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025815.png)
